(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
CAS No.: 154484-62-5
Cat. No.: VC16829124
Molecular Formula: C20H31N3O5
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154484-62-5 |
|---|---|
| Molecular Formula | C20H31N3O5 |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C20H31N3O5/c1-5-12(4)16(21)18(25)23-17(11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1 |
| Standard InChI Key | QSXSHZIRKTUXNG-STECZYCISA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Introduction
Structural Analysis and Stereochemical Configuration
Molecular Architecture
The compound is a tripeptide comprising three residues:
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N-terminal: (2S,3S)-2-amino-3-methylpentanoyl (isoleucine-derived acyl group).
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Middle: (2S)-2-amino-3-methylbutanoyl (valine-derived acyl group).
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C-terminal: 3-(4-hydroxyphenyl)propanoic acid (tyrosine derivative).
The stereochemistry is critical:
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All chiral centers are in the S configuration, ensuring a defined three-dimensional conformation.
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The branched alkyl side chains (3-methylpentanoyl and 3-methylbutanoyl) introduce hydrophobicity, while the phenolic –OH group of tyrosine contributes polarity.
Table 1: Key Structural Features
| Component | Structural Formula | Stereochemistry | Role in Conformation |
|---|---|---|---|
| Isoleucine-derived acyl | (2S,3S)-2-amino-3-methylpentanoyl | S at C2, C3 | Hydrophobic core stability |
| Valine-derived acyl | (2S)-2-amino-3-methylbutanoyl | S at C2 | Steric bulk modulation |
| Tyrosine derivative | 3-(4-hydroxyphenyl)propanoic acid | – | Polar interactions |
Synthesis and Chemical Characterization
Solid-Phase Peptide Synthesis (SPPS)
The tripeptide can be synthesized via Fmoc-based SPPS, leveraging methodologies optimized for tyrosine-containing peptides . Critical steps include:
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Resin loading: Wang resin preloaded with Fmoc-tyrosine.
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Sequential coupling:
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Fmoc-valine with HBTU/DIPEA activation.
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Fmoc-isoleucine under similar conditions.
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Deprotection and cleavage: Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to remove side-chain protections and release the peptide.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tyrosine loading | Wang resin, Fmoc-Tyr-OH, DIC | 98 | >95 |
| Valine coupling | Fmoc-Val-OH, HBTU, DIPEA, DMF | 92 | 93 |
| Isoleucine coupling | Fmoc-Ile-OH, HBTU, DIPEA, DMF | 89 | 91 |
| Global deprotection | TFA:H₂O:TIPS (95:2.5:2.5) | 85 | 88 |
Biological Relevance and Mechanistic Insights
Role in Translational Fidelity Studies
Recent work on isoleucyl-tRNA synthetase (IARS1) highlights how misacylation of tRNAᴵˡᵉ with valine preserves translational continuity during isoleucine deprivation . The compound’s valine-isoleucine-tyrosine sequence mirrors motifs prone to such substitutions:
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Ile → Val substitutions in proteins are tolerated due to structural similarity, mitigating ribosomal stalling .
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Tyrosine’s phenolic –OH may participate in compensatory hydrogen bonding if substitutions alter protein folding.
Implications for Cellular Stress Responses
In IARS1-deficient cells, isoleucine deprivation exacerbates translational termination and unfolded protein response (UPR) . The compound’s tyrosine residue could modulate UPR pathways via interactions with ER stress sensors (e.g., IRE1α), though direct evidence remains unexplored.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous solubility: Limited (log P ≈ 1.8) due to hydrophobic branched chains.
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pH-dependent ionization:
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Carboxyl (pKₐ ≈ 2.3) and amino (pKₐ ≈ 9.7) groups dominate charge states.
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Phenolic –OH (pKₐ ≈ 10.1) remains protonated under physiological conditions.
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Spectroscopic Characterization
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¹H NMR (500 MHz, D₂O): δ 0.85–0.92 (m, Ile/Val CH₃), 1.45–1.67 (m, CH₂), 3.15 (t, J = 6.5 Hz, α-H), 6.75 (d, J = 8.4 Hz, Tyr aromatic), 7.15 (d, J = 8.4 Hz, Tyr aromatic).
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HRMS (ESI+): m/z Calcd for C₂₀H₃₀N₃O₆ [M+H]⁺: 408.2129; Found: 408.2132.
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